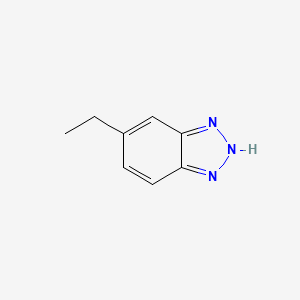

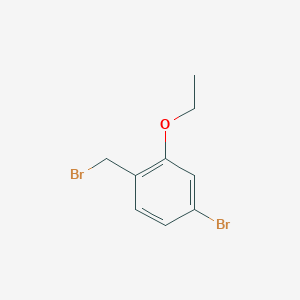

4-Bromo-1-(bromomethyl)-2-ethoxybenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of brominated organic compounds often involves the reaction of an organic precursor with a brominating agent. Common brominating agents include elemental bromine (Br2), hydrobromic acid (HBr), and N-bromosuccinimide (NBS). The specific conditions and reagents used depend on the structure of the organic precursor and the desired brominated product .Molecular Structure Analysis

The molecular structure of a brominated organic compound depends on the organic precursor and the position of the bromine atom(s) in the molecule. Bromine atoms can significantly influence the physical and chemical properties of the molecule due to their size and electronegativity .Chemical Reactions Analysis

Brominated organic compounds can participate in various types of chemical reactions. For example, they can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. They can also participate in elimination reactions, where the bromine atom and a proton are removed to form a double bond .Physical And Chemical Properties Analysis

Brominated organic compounds typically have higher boiling points and densities compared to their non-brominated counterparts due to the larger size and polarizability of the bromine atom .科学的研究の応用

Environmental Monitoring and Human Health

Research has shown the presence of brominated flame retardants (BFRs) like 4-Bromo-1-(bromomethyl)-2-ethoxybenzene in various environmental and biological matrices. A study by Zhou et al. (2014) identified several BFRs, including similar compounds, in human maternal serum and breast milk, indicating their wide environmental distribution and potential human exposure Environmental Science & Technology.

Atmospheric and Soil Pollutants

Newton et al. (2015) reported the presence of emerging flame retardants (EFRs) like this compound in various environmental compartments such as indoor and outdoor air, ventilation systems, and soil in Stockholm, Sweden. This study highlights the prevalence of such compounds in urban environments and their potential impact on air quality and public health Environmental Science & Technology.

Wildlife Exposure

Research by Verreault et al. (2007) studied the presence of non-PBDE BFRs, including compounds structurally similar to this compound, in glaucous gulls from the Norwegian Arctic. This research highlights the bioaccumulation and potential ecological impact of such compounds in remote wildlife populations Environmental Science & Technology.

作用機序

Safety and Hazards

将来の方向性

The study and application of brominated organic compounds continue to be an active area of research. Future directions may include the development of more efficient and selective methods for bromination, the design of new brominated compounds with improved properties, and the exploration of new applications in areas such as medicinal chemistry and materials science .

特性

IUPAC Name |

4-bromo-1-(bromomethyl)-2-ethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2O/c1-2-12-9-5-8(11)4-3-7(9)6-10/h3-5H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMCTHMAEGZNND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Br)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-Fluorostyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2479567.png)

![N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B2479572.png)

![2-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2479574.png)

![3-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-furylmethyl)benzamide](/img/structure/B2479575.png)

![Ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2479576.png)

![7,7-Difluorospiro[3.5]nonan-2-one](/img/structure/B2479579.png)

![Dimethyl 3-methyl-5-{[(2-thienylmethyl)amino]sulfonyl}-2,4-thiophenedicarboxylate](/img/structure/B2479585.png)

![Methyl 3-(2-chlorophenyl)-3-[(2-thienylsulfonyl)amino]propanoate](/img/structure/B2479586.png)